2-Methoxy-3-methylphenol

描述

Contextualization within Phenolic Compound Studies

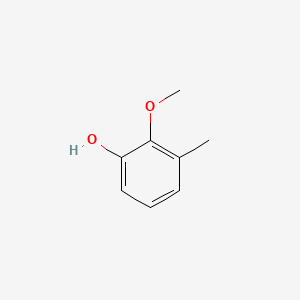

2-Methoxy-3-methylphenol, also known as 3-methylguaiacol, is a member of the vast family of phenolic compounds, which are characterized by a hydroxyl group (-OH) attached directly to an aromatic ring. nih.gov Specifically, it is a derivative of guaiacol (B22219) (2-methoxyphenol), placing it within the subgroup of methoxyphenols. Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group, a methoxy (B1213986) group (-OCH₃) at the adjacent carbon (position 2), and a methyl group (-CH₃) at position 3. nih.gov

This compound is structurally related to other well-known phenols and is often studied in comparison to them. For instance, it is an isomer of creosol (2-methoxy-4-methylphenol), a common component of wood smoke and a known flavoring agent. sigmaaldrich.comscientificlabs.co.uk The position of the methyl group significantly influences the compound's properties and reactivity. As a lignin-related aromatic monomer, this compound is frequently encountered in research concerning bio-oil and the thermal degradation of lignans (B1203133). chemicalbook.com Its study provides insight into the chemical transformations of biomass and the composition of natural products.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀O₂ | nih.govnist.gov |

| Molecular Weight | 138.16 g/mol | nih.gov |

| CAS Number | 18102-31-3 | nih.govnist.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 3-Methylguaiacol, m-Cresol (B1676322), 2-methoxy- | nih.govsielc.com |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether | cymitquimica.com |

Historical Trajectories of this compound Investigation

The investigation of this compound is historically intertwined with the broader analytical exploration of complex organic mixtures derived from natural sources. Early research likely focused on its identification as a component resulting from the pyrolysis or thermal degradation of lignin (B12514952), a key structural polymer in wood. chemicalbook.com As analytical techniques such as gas chromatography and mass spectrometry became more sophisticated, researchers were able to isolate and characterize minor components like this compound from materials such as wood smoke, bio-oils, and certain food products.

Following its identification and characterization, research shifted towards understanding its chemical synthesis and reactivity. Synthetic routes, often starting from precursors like m-cresol or 3-methylcatechol (B131232), were developed to obtain the pure compound for further study. These synthetic efforts were crucial for enabling more detailed investigations into its specific properties, distinguishing them from the effects of the complex matrices in which it is naturally found. This foundational work paved the way for its use as a model compound in more specialized areas of chemical research.

Current Research Frontiers and Unexplored Avenues for this compound

Modern research on this compound is multifaceted, branching into several specialized areas. A significant frontier is its application as a model compound in biological and catalytic studies.

Biochemical and Biological Research: In biological research, this compound serves as a model for investigating the behavior of phenolic compounds in biological systems. Its antioxidant properties are a particular focus, with studies evaluating its capacity for scavenging free radicals. Research has shown it interacts with crucial metabolic enzymes like cytochrome P450, which can lead to its hydroxylation. While some derivatives have been investigated for antimicrobial and anticancer activities, the full potential of the parent compound, this compound, in these areas remains a largely unexplored avenue.

Catalytic and Synthesis Research: The compound is a valuable substrate in studies of catalytic conversion. Research has explored its reactions over various catalysts, such as its demethylation to form catechol derivatives when using Pt/γ-Al₂O₃ catalysts. Another key reaction is its oxidation to produce 2-Methoxy-3-methyl- Current time information in Bangalore, IN.benzoquinone, a compound of interest for its own chemical and biological properties. These studies are relevant to the valorization of biomass-derived chemicals and the synthesis of value-added products.

Flavor and Analytical Chemistry: In the industrial sector, this compound is utilized as a flavoring agent, for example, in products like smoked bacon. This application drives research into developing and refining analytical methods, such as high-performance liquid chromatography (HPLC), for its precise detection and quantification in various matrices. sielc.com

Unexplored avenues include a deeper investigation into its specific mechanisms of biological action, the synthesis and testing of a wider range of its derivatives for pharmaceutical or agrochemical applications, and its potential as a building block in polymer chemistry.

| Compound Name | Structure | Key Differentiator from this compound | Primary Research Context |

|---|---|---|---|

| Guaiacol | Phenol (B47542) ring with one methoxy group | Lacks the methyl group | Lignin degradation product, precursor for flavorants (e.g., vanillin). |

| m-Cresol | Phenol ring with one methyl group at position 3 | Lacks the methoxy group | Disinfectant, precursor in chemical synthesis. |

| Creosol (2-Methoxy-4-methylphenol) | Phenol ring with methoxy (pos. 2) and methyl (pos. 4) groups | Isomeric position of the methyl group (para to hydroxyl) | Component of wood smoke, flavoring agent, insect repellent. sigmaaldrich.comresearchgate.net |

| 2-Methoxy-3-methyl- Current time information in Bangalore, IN.benzoquinone | Quinone ring with methoxy and methyl groups | Oxidized form (quinone instead of phenol) | Oxidation product of this compound, studied for biological activity. |

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHESIBIEPSTHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171058 | |

| Record name | 2-Methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18102-31-3 | |

| Record name | 2-Methoxy-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18102-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018102313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-methoxy-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-3-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06PSW1BPI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Studies of 2 Methoxy 3 Methylphenol

Chemical Synthesis Routes for 2-Methoxy-3-methylphenol

The synthesis of this compound can be approached through several chemical strategies, primarily involving the selective methylation of a catechol precursor or by modifying related aromatic structures.

While the direct methylation of guaiacol (B22219) (2-methoxyphenol) on the aromatic ring is challenging to control regioselectively, a more effective and common strategy for synthesizing this compound involves the O-methylation of the corresponding catechol, 3-methylcatechol (B131232) (3-methylbenzene-1,2-diol). This process selectively adds a methyl group to one of the two hydroxyl groups.

The selective O-methylation of catechols is a crucial reaction for producing guaiacol and its derivatives. mdpi.com This can be achieved using various methylating agents, such as methanol (B129727) in the vapor phase over heterogeneous catalysts. mdpi.com For substituted catechols like 3-methylcatechol, the position of the existing methyl group influences the reactivity of the adjacent hydroxyl groups, allowing for a degree of regioselectivity.

Enzymatic methylation offers a highly selective alternative to traditional chemical methods. nih.gov S-Adenosylmethionine (SAM)-dependent methyltransferases (MTs) are capable of performing specific methylations on a variety of substrates, including catechols. nih.govdechema.de For instance, catechol O-methyltransferase (COMT) can catalyze the 3-O-methylation of catechols. nih.gov By employing a suitable enzyme, it is possible to achieve the desired regioselectivity to produce this compound from 3-methylcatechol with high precision, avoiding the formation of the isomeric 1-methoxy-2-hydroxy-3-methylbenzene.

Table 1: Comparison of Methylation Strategies for 3-Methylcatechol

| Method | Methylating Agent | Key Features | Primary Product |

|---|---|---|---|

| Vapor-Phase Catalysis | Methanol | Requires heterogeneous catalysts (e.g., metal phosphates); reaction conditions influence selectivity. mdpi.com | Mixture of isomers possible |

| Enzymatic Methylation | S-Adenosylmethionine (SAM) | High regioselectivity; catalyzed by enzymes like Catechol O-methyltransferase (COMT). nih.govucl.ac.uk | This compound |

Beyond catechol methylation, other synthetic routes have been identified. One plausible pathway involves the selective demethylation of 1,2-dimethoxy-3-methylbenzene (also known as 2,6-dimethoxytoluene). This method requires a reagent that can cleave one of the two methoxy (B1213986) groups preferentially. While specific conditions for this exact transformation are not widely documented, methods for selective mono-demethylation of dimethoxy-aromatics are established in organic synthesis.

Another potential route starts from 2-methoxy-3-methylaniline. This synthesis would involve a classical Sandmeyer-type reaction sequence. The aniline is first converted into a diazonium salt using nitrous acid at low temperatures. Subsequently, the diazonium group is replaced by a hydroxyl group through hydrolysis in an aqueous acidic solution, yielding the target phenol (B47542), this compound.

Biosynthetic Origins and Natural Occurrence of this compound

This compound is not typically biosynthesized directly in large quantities within plants but rather appears as a product of the degradation of complex plant polymers.

The direct identification of this compound in living plant metabolomes is not extensively reported. Its origin is more commonly associated with the thermal decomposition of lignin (B12514952), a complex polymer abundant in the cell walls of wood. chemicalbook.com Lignin is built from phenylpropanoid units, including precursors that are methoxylated, such as coniferyl and sinapyl alcohol. The structural motif of this compound is related to these building blocks. The precursor 3-methylcatechol is also a product of wood combustion, arising from lignan structures. wikipedia.org

This compound has been identified as a volatile or semi-volatile component in various complex natural mixtures, particularly those resulting from the heating of plant materials.

Wood Smoke: As a product of lignin pyrolysis, this compound is a known constituent of wood smoke. cdc.govacs.org Its presence, along with other methoxyphenols like guaiacol and syringol, contributes to the characteristic smoky aroma and has been used to trace atmospheric pollution from wood combustion. cdc.govresearchgate.net The specific composition of phenols in wood smoke can vary depending on the type of wood and the combustion conditions. uaf.eduresearchgate.net

Table 2: Natural Occurrence of this compound

| Source | Context | Associated Sensory Notes |

|---|---|---|

| Wood Smoke | Thermal degradation of lignin during combustion. chemicalbook.comcdc.gov | Smoky, phenolic researchgate.netmdpi.com |

| Roasted Coffee | Generated during the Maillard reaction and pyrolysis in coffee bean roasting. nih.gov | Smoky, roasted nih.govnih.gov |

Derivatization Strategies Utilizing this compound as a Precursor

The functional groups of this compound—a phenolic hydroxyl and a methoxy group on an aromatic ring—allow it to serve as a versatile precursor for various chemical transformations.

Common derivatization strategies focus on reactions at the hydroxyl group or modification of the methoxy group.

O-Alkylation/O-Acylation: The phenolic hydroxyl group is nucleophilic and can readily react with electrophiles. Further methylation with an agent like dimethyl sulfate or methyl iodide would yield 1,2-dimethoxy-3-methylbenzene. Reaction with acyl halides or anhydrides would produce the corresponding ester derivatives.

Demethylation: The methoxy group can be cleaved to yield the parent catechol, 3-methylcatechol. This reaction is typically performed under harsh conditions using strong reagents like hydrobromic acid or boron tribromide. Electrochemical methods have also been explored for the demethylation of similar guaiacol structures. acs.org

Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are activating, ortho-, para-directing groups. This directs incoming electrophiles to the positions ortho and para to the hydroxyl group. However, the positions are sterically hindered, which may influence the feasibility and outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation.

Formation of Schiff Bases: Analogous to other phenolic aldehydes and ketones like vanillin (B372448), the introduction of a formyl group onto the ring would allow this compound derivatives to undergo condensation reactions with primary amines to form Schiff bases (imines). researchgate.netatlantis-press.com These derivatives are of interest in coordination chemistry and for their biological activities.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| O-Methylation | Dimethyl sulfate, Methyl iodide | Dimethoxyarene (1,2-Dimethoxy-3-methylbenzene) |

| Demethylation | HBr, BBr₃ | Catechol (3-Methylcatechol) |

| Condensation (after formylation) | Primary Amine (R-NH₂) | Schiff Base (Imine) |

| O-Acylation | Acetyl chloride | Ester |

Oxidation Reactions Leading to Benzoquinone Derivatives

The oxidation of this compound to form benzoquinone derivatives is a significant transformation, yielding compounds with diverse applications. The regioselectivity of this reaction—whether it yields an ortho- or para-benzoquinone—is dictated by the choice of oxidizing agent and reaction conditions. Theoretical studies on the closely related compound guaiacol (2-methoxyphenol) indicate that the formation of ortho-quinone is thermodynamically preferred over other potential oxidative transformations. informahealthcare.com

The conversion of phenols to quinones is a classic transformation in organic synthesis, with several conventional reagents being particularly effective for this purpose. One of the most prominent methods is the Teuber reaction, which employs Frémy's salt (dipotassium nitrosodisulfonate, (KSO₃)₂NO). orgsyn.orgwikipedia.org This stable radical selectively oxidizes phenols, particularly those with electron-donating groups, to their corresponding quinones under mild conditions. researchgate.netsciencemadness.org For a substrate like this compound, the oxidation would be expected to occur at the positions ortho and para to the hydroxyl group. Given that the para position is blocked by a methyl group, oxidation with Frémy's salt is a viable method for the synthesis of 2-methoxy-3-methyl-1,4-benzoquinone. However, the formation of the corresponding ortho-quinone, 2-methoxy-3-methyl- nih.govresearchgate.netbenzoquinone, is also a potential outcome, especially considering the directing effects of the hydroxyl and methoxy groups.

The general mechanism for the oxidation of phenols by Frémy's salt involves the abstraction of a hydrogen atom from the phenolic hydroxyl group to form a phenoxy radical. This radical then reacts with a second equivalent of Frémy's salt to yield the quinone. sciencemadness.org

Another conventional approach involves enzymatic oxidation. Enzymes like tyrosinase are known to catalyze the oxidation of phenols to o-quinones. nih.govresearchgate.netresearchgate.net Tyrosinase is a copper-containing enzyme that facilitates both the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of these catechols to o-quinones. nih.gov The application of tyrosinase to this compound would represent a direct and highly selective biological method for the synthesis of 2-methoxy-3-methyl- nih.govresearchgate.netbenzoquinone.

Table 1: Conventional Oxidizing Agents for Phenol to Quinone Transformation

| Oxidizing Agent | Common Name/Reaction | Selectivity | Reference(s) |

| (KSO₃)₂NO | Frémy's Salt | Selectively oxidizes phenols and aromatic amines to quinones. | orgsyn.orgwikipedia.orgresearchgate.netsciencemadness.org |

| Tyrosinase | Enzymatic Oxidation | Catalyzes the oxidation of phenols specifically to ortho-quinones. | nih.govresearchgate.netresearchgate.net |

| Cerium Ammonium Nitrate (B79036) | CAN | A versatile oxidant for many functional groups, including phenol to quinone. | sciforum.net |

| Sodium Dichromate | Na₂Cr₂O₇ | A strong, traditional oxidant used in industrial preparations. | nih.govgoogle.com |

In recent years, the principles of green chemistry have driven the development of more environmentally benign oxidation methods. A notable example is the high-yield "telescoped" process for the preparation of 2-methoxy-3-methyl- nih.govnih.govbenzoquinone. nih.gov This method represents a significant improvement over traditional processes that use stoichiometric amounts of heavy metal oxidants like sodium dichromate (Na₂Cr₂O₇). nih.gov

The green process utilizes hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) as oxidants in an acetic acid (CH₃COOH) medium. This system offers several advantages:

High Yield: The process achieves a yield of 95%. nih.gov

Benign Byproducts: The primary byproduct of H₂O₂ is water.

Catalytic Reagents: Nitric acid is used in catalytic amounts.

Telescoped Process: Multiple reaction steps are performed in a single reactor without isolating intermediates, saving time, energy, and resources. nih.gov

Another green approach involves biocatalysis. As mentioned, enzymes like tyrosinase can be used for selective ortho-oxidation. nih.gov Furthermore, research into other enzymes, such as α-ketoglutarate-dependent non-heme iron enzymes, has demonstrated the ability to selectively hydroxylate the benzylic C-H bonds of ortho-cresol substrates. This hydroxylation can lead to the formation of a benzylic alcohol that exists in equilibrium with the corresponding ortho-quinone methide, a highly reactive intermediate, under mild aqueous conditions. chemrxiv.orgchemrxiv.org This chemoenzymatic cascade allows for the one-pot conversion of C-H bonds into various other carbon-heteroatom bonds, representing a versatile and green synthetic strategy. chemrxiv.orgchemrxiv.org

The industrial production of benzoquinones often relies on robust and efficient catalytic oxidation methods. While specific industrial processes for this compound are not widely published, valuable insights can be drawn from the large-scale synthesis of structurally similar compounds.

For instance, the selective oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone, a crucial intermediate in the synthesis of Vitamin E, is a well-established industrial process. This transformation is often carried out using heterogeneous cobalt-based catalysts with dioxygen (from air) as the ultimate oxidant.

Nucleophilic Substitution Reactions with this compound Scaffolds

The this compound scaffold can undergo nucleophilic substitution reactions at two main sites: the phenolic hydroxyl group and, under more forcing conditions, the aromatic ring itself.

The most common nucleophilic substitution is the etherification of the phenolic hydroxyl group, typically via the Williamson ether synthesis. In this reaction, the phenol is first deprotonated by a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide or other substrate with a suitable leaving group in an Sₙ2 reaction to form an ether. This method is widely applicable for the preparation of various aryl ethers from phenolic precursors.

Direct nucleophilic aromatic substitution (SₙAr) on the benzene (B151609) ring of this compound is more challenging. For an SₙAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to a leaving group (such as a halide). masterorganicchemistry.comlibretexts.org The unsubstituted ring of this compound is electron-rich due to the hydroxyl and methoxy groups and lacks a good leaving group, making it generally unreactive towards nucleophiles under standard SₙAr conditions. However, synthetic strategies can be employed to introduce a leaving group, such as a halogen, onto the ring, which could then potentially be displaced by a strong nucleophile under specific, often harsh, reaction conditions.

Synthesis of Schiff Base Complexes Derived from Methoxy-Methylphenols

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. While this compound itself does not possess the required carbonyl group, its derivative, 2-hydroxy-3-methoxy-4-methylbenzaldehyde, or the closely related and widely used o-vanillin (2-hydroxy-3-methoxybenzaldehyde), serve as excellent precursors for Schiff base formation.

The synthesis is typically a straightforward one-step reaction where the aldehyde and a primary amine are refluxed in an alcoholic solvent, often with a catalytic amount of acid. The imine functional group formed is crucial as the nitrogen atom and the phenolic oxygen can act as donor atoms to coordinate with metal ions, forming stable Schiff base complexes.

Table 2: Examples of Schiff Base Synthesis from Related Methoxy-Phenolic Aldehydes

| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base Type |

| 2-Hydroxy-3-methoxybenzaldehyde | 3-Aminophenol | (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol |

| 2-Hydroxy-5-methoxy benzaldehyde | 2-Bromo-3-methylaniline | (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol |

| Isovanillin (3-hydroxy-4-methoxybenzaldehyde) | Benzylamine | (E)-5-((Benzylimino)methyl)-2-methoxyphenol |

| o-Vanillin | 2-(pyridin-2-yl)ethylamine | 2-methoxy-6-({[2-(pyridin-2-yl)ethyl]imino}methyl)phenol |

Resveratrol (B1683913) Derivative Modifications Incorporating this compound Moieties

Resveratrol (3,5,4'-trihydroxystilbene) is a natural stilbenoid known for its various biological activities. Synthetic modification of the resveratrol structure is a key area of research aimed at enhancing its properties. While many modifications involve methylating the existing hydroxyl groups of resveratrol, a more complex approach involves the synthesis of novel stilbene structures that incorporate distinct phenolic moieties, such as this compound.

A key example of such a derivative is the compound 5-(4-hydroxy-3-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) . nih.gov This molecule is a resveratrol analogue that contains the complete this compound unit linked via an ethylene bridge to a guaiacol unit, creating a complex stilbenoid structure. nih.gov

The synthesis of such complex stilbene backbones generally relies on cornerstone reactions of organic chemistry that form carbon-carbon double bonds. The most common methods include:

The Wittig Reaction: This reaction involves the coupling of a phosphonium ylide with an aldehyde or ketone to form an alkene. masterorganicchemistry.comwikipedia.orgucla.edu For stilbene synthesis, a benzyltriphenylphosphonium salt is deprotonated to form an ylide, which then reacts with a benzaldehyde derivative. fu-berlin.de

The Heck Reaction: This palladium-catalyzed reaction couples an aryl halide or triflate with an alkene (like styrene) to form a substituted alkene. researchgate.netuliege.bewiley-vch.de It is a powerful and versatile method for preparing stilbene derivatives with high stereoselectivity for the E-isomer. researchgate.netwiley-vch.de

These synthetic strategies allow for the modular construction of complex resveratrol analogues, enabling the incorporation of specific phenolic structures like this compound to explore new structure-activity relationships. nih.gov

Other Functional Group Modifications of this compound

The structure of this compound, also known as 3-methylguaiacol, offers several avenues for functional group modifications, primarily involving the phenolic hydroxyl group, the methoxy group, and the aromatic ring. These modifications allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry. Research into these transformations often draws upon established methodologies for similar phenolic compounds, such as guaiacol and cresols.

Modifications of the Phenolic Hydroxyl Group:

The acidic proton of the phenolic hydroxyl group is the most reactive site for many transformations.

Etherification (O-Alkylation): The hydroxyl group can be readily converted into an ether linkage. This is typically achieved through the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. The reactivity of the alkylating agent and the choice of solvent and base are crucial for optimizing the reaction conditions. For instance, the alkylation of the closely related compound guaiacol has been extensively studied, providing a model for the etherification of this compound.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions yields the corresponding esters. This transformation can be catalyzed by acids or bases and is a common method for protecting the hydroxyl group or modifying the compound's properties.

Modifications of the Methoxy Group:

The methoxy group is generally stable, but it can be cleaved under specific conditions to yield a catechol derivative.

Demethylation: The cleavage of the methyl ether to reveal a second hydroxyl group results in the formation of 3-methylcatechol. This transformation is a critical step in the synthesis of various catecholic compounds. Common reagents for demethylation include strong acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). The choice of reagent can depend on the presence of other functional groups in the molecule. For example, electrochemical methods have also been explored for the demethylation of methoxyphenols.

Modifications of the Aromatic Ring:

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. The directing effects of these groups, along with the steric hindrance from the methyl group, will influence the position of substitution.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using nitrating agents such as nitric acid, often in the presence of a dehydrating agent like sulfuric acid. The position of nitration is directed by the existing substituents. For the analogous compound 2-methylphenol, nitration can lead to various isomers. In the case of this compound, the incoming electrophile would be directed to the positions ortho and para to the strongly activating hydroxyl group.

Halogenation: The substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., bromine, chlorine) is a common modification. This can be accomplished using elemental halogens in the presence of a Lewis acid catalyst or in a suitable solvent. The regioselectivity of the reaction is governed by the directing effects of the substituents.

Formylation: The introduction of a formyl group (-CHO) to the aromatic ring can be accomplished through various methods, such as the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions. These reactions provide a route to substituted salicylaldehydes, which are valuable synthetic intermediates. The regioselectivity is influenced by the reaction conditions and the directing effects of the hydroxyl and methoxy groups.

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group to the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. This modification is a key step in the synthesis of various phenolic ketones.

Amination: Direct amination of the aromatic ring is challenging but can be achieved under specific catalytic conditions. Alternatively, the introduction of a nitrogen-containing functional group can be accomplished through multi-step sequences, such as nitration followed by reduction.

The following table summarizes the potential functional group modifications of this compound based on known reactions for analogous compounds.

| Functional Group | Reaction Type | Typical Reagents | Expected Product |

|---|---|---|---|

| Phenolic Hydroxyl | Etherification (O-Alkylation) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 1,2-Dimethoxy-3-methylbenzene |

| Phenolic Hydroxyl | Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 2-Methoxy-3-methylphenyl acetate |

| Methoxy Group | Demethylation | BBr₃ or HBr | 3-Methylcatechol |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitrated this compound derivatives |

| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Brominated this compound derivatives |

| Aromatic Ring | Formylation | CHCl₃, NaOH (Reimer-Tiemann) | Formylated this compound derivatives (hydroxy aldehydes) |

| Aromatic Ring | Acylation | CH₃COCl, AlCl₃ (Friedel-Crafts) | Acylated this compound derivatives (hydroxy ketones) |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3 Methylphenol Systems

Redox Chemistry of 2-Methoxy-3-methylphenol and its Derivatives

The redox chemistry of phenolic compounds is of significant interest due to their role as antioxidants and their involvement in various biological and industrial processes. The oxidation of phenols typically involves the transfer of an electron and a proton from the hydroxyl group, generating a phenoxyl radical. The stability of this radical, and thus the ease of oxidation, is heavily influenced by the nature and position of substituents on the aromatic ring.

Upon oxidation, this compound can form its corresponding benzoquinone, 2-methoxy-3-methyl-1,4-benzoquinone. This compound is a member of the quinone class, which is well-known for its ability to participate in electron transfer reactions. Quinones can undergo a one-electron reduction to form a semiquinone radical anion, and a subsequent one-electron reduction to form a hydroquinone (B1673460) dianion. These electron transfer steps are often reversible.

The electron transfer processes in quinone systems are fundamental to their biological activity, such as their role as electron carriers in respiratory and photosynthetic chains. The specific redox potential of 2-methoxy-3-methylbenzoquinone is determined by the electronic effects of its substituents. The electron-donating methyl group and the dual-effect (electron-donating by resonance, withdrawing by induction) methoxy (B1213986) group modulate the electron affinity of the quinone system. Research on related compounds, such as toluquinone and 2-methoxy-3-methylbenzoquinone found in the defensive secretions of some millipedes, highlights their role in biological redox processes. researchgate.net The study of these natural systems provides insight into the electron transfer mechanisms and reactivity of such substituted benzoquinones.

The redox potential of a phenol (B47542) is a measure of its susceptibility to oxidation. This potential is significantly influenced by the electronic properties of the substituents on the aromatic ring. bohrium.com Electron-donating groups (EDGs) increase the electron density on the aromatic ring and the phenolic oxygen, making the compound easier to oxidize and thus lowering its redox potential. mdpi.com Conversely, electron-withdrawing groups (EWGs) decrease electron density, making oxidation more difficult and raising the redox potential.

In this compound, both the methyl (-CH₃) and methoxy (-OCH₃) groups act as EDGs.

Methyl Group (-CH₃): This group is a weak electron-donating group through an inductive (+I) effect, which slightly lowers the oxidation potential compared to unsubstituted phenol.

The combined effect of the methoxy group at position 2 and the methyl group at position 3 is a net decrease in the oxidation potential of the parent phenol molecule. The precise oxidation potential can be determined experimentally using techniques like cyclic voltammetry. mdpi.comlibretexts.org

Table 1: Comparison of Oxidation Potentials for Phenol and Substituted Analogues

| Compound | Substituent(s) | Typical Oxidation Potential (Ep, V vs. Ag/AgCl) | Effect on Oxidation |

|---|---|---|---|

| Phenol | -H | ~ +0.66 uc.pt | Reference |

| p-Cresol | 4-CH₃ | ~ +0.65 uc.pt | Easier (slight) |

| Guaiacol (B22219) | 2-OCH₃ | ~ +0.60 acs.org | Easier |

Note: The exact potential values can vary depending on experimental conditions such as pH, solvent, and electrode material. This table provides illustrative values to show general trends.

Catalytic Reactions Involving this compound and Analogues

This compound, as a substituted guaiacol, is a relevant model compound for the catalytic upgrading of lignin-derived bio-oils. A key reaction in this context is hydrodeoxygenation (HDO), which aims to remove oxygen atoms to produce more stable, higher-energy-density hydrocarbons and phenols. A specific and valuable HDO reaction for guaiacol analogues is selective demethoxylation, which cleaves the methoxy group to yield the corresponding substituted phenol.

Research on guaiacol and its derivatives has identified several effective catalytic systems for this transformation. researchgate.net

Molybdenum-Based Catalysts: Supported molybdenum trioxide (MoO₃) catalysts, particularly on supports like TiO₂, have shown high activity and selectivity for the demethoxylation of guaiacols. researchgate.netrug.nl For example, a 5% MoO₃/TiO₂ catalyst achieved 97% conversion of guaiacol with 82% selectivity to demethoxylated products at 380 °C and 20 bar H₂. researchgate.net Hydrothermally synthesized MoS₂ has also been used for the selective conversion of guaiacol to alkylphenols in supercritical methanol (B129727). aalto.firesearchgate.net

Copper-Based Catalysts: Non-precious metal catalysts based on copper have also been developed. Cu supported on TiO₂ (P25) was found to be a highly stable and effective catalyst, achieving 98% guaiacol conversion with 87% selectivity to phenol and cresols at 300–360 °C and 10 bar H₂. rug.nl

Biocatalysis: Enzymatic systems offer a green alternative for selective demethylation. Cobalamin-dependent methyltransferases can anaerobically demethylate a variety of substituted guaiacol derivatives by transferring the methyl group to a thiol acceptor, which acts as a "methyl trap," driving the reaction to high conversion under mild conditions. nih.gov

These catalytic approaches demonstrate the potential to selectively transform this compound into 3-methylcatechol (B131232) (via demethylation of the ether) or cresols (via complete hydrodeoxygenation), which are valuable chemical intermediates.

Table 3: Catalytic Systems for Reactions of Guaiacol Analogues

| Catalyst System | Support | Reaction Type | Key Products from Guaiacol | Reference |

|---|---|---|---|---|

| MoO₃ | TiO₂, Al₂O₃, SiO₂ | Hydrodemethoxylation | Phenol, Cresols | researchgate.netrug.nl |

| Cu | TiO₂, ZrO₂ | Hydrodemethoxylation | Phenol, Cresols | rug.nl |

| MoS₂ (hydrothermal) | None | Demethoxylation, Alkylation | Alkylphenols | aalto.firesearchgate.net |

Investigation of Heterogeneous Catalysis Pathways

The conversion of methoxy-methylphenol systems through heterogeneous catalysis often involves reactions such as demethoxylation, dehydroxylation, alkylation, and hydrodeoxygenation, targeting the production of valuable chemicals. Zeolites and metal oxides are common catalysts for these transformations.

In the context of lignin (B12514952) valorization, molybdenum disulfide (MoS2) has been identified as an effective catalyst for the depolymerization of enzymatic hydrolysis lignin (EHL) to selectively produce 2-(tert-butyl)-3-methylphenol. aalto.fibohrium.com This process demonstrates the catalyst's high activity in cleaving C-O and C-C bonds within the lignin structure. aalto.fibohrium.com The reaction pathways involve demethylation, dehydroxylation, and subsequent alkylation, with guaiacol and its derivatives serving as key intermediates. bohrium.com

Supported molybdenum trioxide (MoO3) catalysts, particularly on a titanium dioxide (TiO2) support, have shown high efficacy for the selective demethoxylation of guaiacols to produce phenols and alkylated phenols. researchgate.net A study using a 5% MoO3/TiO2 catalyst achieved 97% conversion of guaiacol with 82% selectivity towards demethoxylated phenolic compounds. researchgate.net The catalytic performance in the hydroxymethylation of 2-methoxyphenol (guaiacol) has been studied using H-mordenite zeolite. This heterogeneous catalyst demonstrated high selectivity to the desired product, vanillyl alcohol, which was attributed to the zeolite's hydrophobic/hydrophilic properties that allow for selective interaction with specific reactants based on molecule polarity and the zeolite's Si/Al ratio. taylorfrancis.comresearchgate.net

The table below summarizes the product distribution from the depolymerization of enzymatic hydrolysis lignin using a MoS2 catalyst, highlighting the selective production of 2-(tert-butyl)-3-methylphenol.

| Product | Yield (mg/g EHL) | Selectivity (wt%) |

|---|---|---|

| 2-(tert-butyl)-3-methylphenol | 50.0 | 40.3 |

| Phenol | 3.5 | 2.8 |

| 2-methylphenol | 4.1 | 3.3 |

| 3-methylphenol | 2.9 | 2.3 |

| 4-methylphenol | 3.2 | 2.6 |

| 2-methoxy-4-methylphenol (B1669609) | 15.4 | 12.4 |

| Other Monomers | 45.0 | 36.3 |

| Total Monomers | 124.1 | 100.0 |

Data derived from a study on the depolymerization of enzymatic hydrolysis lignin (EHL) with a MoS2 catalyst. aalto.fibohrium.com

Analysis of Homogeneous Catalytic Systems

Homogeneous catalysis offers alternative pathways for the transformation of methoxy-methylphenols. Acid-catalyzed hydroxymethylation of 2-methoxyphenol with formaldehyde (B43269) has been investigated under homogeneous conditions to produce vanillyl alcohols. taylorfrancis.comresearchgate.net In these systems, good selectivity towards the desired vanillic alcohols was achieved only at a pH where the conversion of the guaiacol reactant was low. taylorfrancis.com

The presence of methanol, often found in commercial formaldehyde solutions, significantly impacts the catalytic performance in both homogeneous and heterogeneous acid-catalyzed systems. researchgate.net An increase in methanol concentration leads to a considerable decrease in guaiacol conversion and alters the product distribution. researchgate.net Specifically, in the absence of methanol, the formation of undesired diaryl compounds was more prevalent than monoaryl by-products. researchgate.net Other homogeneous catalysts, such as K2CO3 and Ca(OH)2, have been used for the demethylation of 2-methoxyphenol to catechol, although these reactions typically require high pressure (90 MPa) and high temperature (573 K). acs.org

Kinetic Modeling of Catalytic Conversion Processes

Kinetic studies are essential for understanding the reaction mechanisms and optimizing the conversion of methoxy-methylphenol systems. The gas-phase reactions of various methoxyphenols with nitrate (B79036) radicals (NO3) have been studied, providing valuable kinetic data. The rate constants (k) were determined using a relative kinetic method in an atmospheric simulation chamber. acs.orgresearchgate.net

Theoretical calculations using Density Functional Theory (DFT) have complemented these experimental studies. For the reaction of methoxyphenols with NO3 radicals, DFT calculations showed that the NO3 addition reactions to the aromatic ring are exothermic. acs.orgresearchgate.net The kinetics of the methylation of phenol with methanol over an Al-Fe2O4 catalyst have been modeled, with the results best fitting a Rideal-Eley mechanism where the reaction is first order in both phenol and methanol. tsijournals.com Studies on the thermolysis of methoxyphenols in supercritical water revealed that the decomposition kinetics can be described by a power-law rate equation with a reaction order between 0.5 and 1.0. acs.org

The following table presents the experimentally determined rate constants for the reaction of various methoxyphenols with NO3 radicals at 294 ± 2 K. acs.orgresearchgate.net

| Compound | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 2-methoxyphenol (guaiacol) | (2.69 ± 0.57) × 10⁻¹¹ |

| 3-methoxyphenol | (1.15 ± 0.21) × 10⁻¹¹ |

| 4-methoxyphenol | (13.75 ± 7.97) × 10⁻¹¹ |

| 2-methoxy-4-methylphenol | (8.41 ± 5.58) × 10⁻¹¹ |

| 2,6-dimethoxyphenol (B48157) (syringol) | (15.84 ± 8.10) × 10⁻¹¹ |

Electrochemical Studies and Cross-Coupling Reactions of Methoxy-Methylphenols

Anodic Oxidation Mechanisms

The electrochemical oxidation of methoxyphenols provides a pathway for functionalization and transformation, often avoiding the need for harsh chemical reagents. researchgate.net The anodic oxidation of 2-methoxyphenol on carbon electrodes has been shown to proceed via an irreversible oxidation peak, leading to electrochemical demethylation and the formation of a surface-confined catechol. acs.orgnih.govresearchgate.net The mechanism involves the generation of a phenoxy radical, followed by protonation and reduction steps. acs.orgnih.gov

In the first cycle of cyclic voltammetry of 2-methoxyphenol in a phosphate (B84403) buffer solution, an irreversible peak appears at approximately 0.6 V versus a Ag/AgCl electrode. acs.org This initial oxidation is a key step in the demethylation process. acs.orgnih.gov A two-step electrochemical procedure involving coulometric oxidation at 0.9 V followed by reduction at 0 V has also been reported for the formation of catechol from 2-methoxyphenol. acs.orgnih.gov

The electrochemical oxidation of polycyclic aromatic phenols in a methanol/tetrahydrofuran solvent mixture has been used to synthesize polycyclic aromatic quinones. nih.gov This process involves the anodic methoxylation to form an acetal (B89532) intermediate, which is subsequently hydrolyzed to the quinone. The mechanism proceeds through the formation of a phenoxonium cation, which is then trapped by methanol as a nucleophile. nih.gov

Intermolecular [3+2] Cycloadditions

While specific examples of intermolecular [3+2] cycloadditions involving this compound are not extensively detailed in the reviewed literature, related metal-free oxidative cross-coupling reactions of phenols provide insight into analogous bond-forming strategies. These reactions unite phenols with various nucleophilic partners, including arenes, 1,3-diketones, and other phenols. soton.ac.uknih.gov

A key strategy involves the use of a sulfoxide (B87167) mediator, which inverts the typical reactivity of the phenol. soton.ac.uknih.gov Activation of the sulfoxide with an agent like trifluoroacetic anhydride (B1165640) (TFAA) generates an acyloxysulfonium salt. This intermediate reacts with a phenol to form an electrophilic aryloxysulfonium salt. soton.ac.uk This electrophilic phenol derivative can then undergo a cross-coupling reaction with a second nucleophilic partner, such as an electron-rich arene (e.g., 1,2,4-trimethoxybenzene), to form a C-C bond. soton.ac.uknih.gov This method shows high selectivity for cross-coupling over homo-coupling. nih.gov An iterative version of this process allows for the sequential coupling of a phenol with two different nucleophiles, enabling the construction of complex polyaryl compounds. nih.gov

Biological Activities and Pharmacological Research on 2 Methoxy 3 Methylphenol

Antimicrobial Efficacy Studies of 2-Methoxy-3-methylphenol and its Derivatives

Methoxyphenol derivatives have been a subject of interest for their potential as antimicrobial agents. koreascience.kr Research has demonstrated that compounds structurally related to this compound possess activity against a range of pathogenic and spoilage microorganisms. koreascience.krnih.gov

Studies on methoxyphenol derivatives have confirmed their efficacy against both bacterial and fungal strains. For instance, the derivative 4-methoxy-3-(methoxymethyl) phenol (B47542), isolated from Calotropis gigantea, has been tested against several medically important microbes. koreascience.krresearchgate.net The compound demonstrated inhibitory activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. researchgate.net Furthermore, its antifungal activity was evaluated against Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net The results, measured by the zone of inhibition, indicate a broad spectrum of antimicrobial action. researchgate.net Generally, the antimicrobial activity of plant extracts containing such phenolic compounds is more pronounced against Gram-positive bacteria, which is attributed to the structural differences in the cell walls of Gram-negative bacteria that can prevent the entry of certain compounds. researchgate.net

Table 1: Antimicrobial Activity of 4-methoxy-3-(methoxymethyl) phenol

Data shows the zone of inhibition in millimeters (mm) at different concentrations.

| Microorganism | Type | Zone of Inhibition (100 µg/mL) | Zone of Inhibition (200 µg/mL) | Standard Drug Control |

|---|---|---|---|---|

| Escherichia coli (MTCC 62) | Gram-negative Bacteria | 8 ± 0.98 mm | 17 ± 1.28 mm | Ciprofloxacin (18 ± 1.22 mm) |

| Staphylococcus aureus (MTCC 87) | Gram-positive Bacteria | 5 ± 0.65 mm | 13 ± 1.85 mm | Ciprofloxacin (17 ± 1.98 mm) |

| Aspergillus flavus (MTCC 96) | Fungus | 9 ± 0.36 mm | 14 ± 1.06 mm | Amphotericin-B (12 ± 1.04 mm) |

| Aspergillus niger (MTCC 107) | Fungus | 10 ± 0.65 mm | 13 ± 1.55 mm | Amphotericin-B (12 ± 1.50 mm) |

| Candida albicans (MTCC 118) | Fungus | 9 ± 0.30 mm | 16 ± 1.50 mm | Amphotericin-B (22 ± 1.60 mm) |

Source: Adapted from research data. researchgate.net

The antimicrobial potency of phenolic compounds is closely linked to their chemical structure. Studies on related natural phenols like eugenol, thymol, and carvacrol (B1668589) have shown that modifications to the molecular structure, such as the addition of allyl groups, can significantly alter their activity. nih.gov For example, allyl derivatives often show increased potency against planktonic (free-floating) cells but may exhibit decreased efficacy against bacteria in biofilms. nih.gov This highlights the importance of the chemical structure when targeting different microbial growth states. For Schiff base compounds derived from methoxyphenols, it has been noted that the position of the phenolic group can influence biological activity, with para-positioning sometimes conferring greater activity. researchgate.net These findings suggest that strategic chemical modifications to the this compound scaffold could be a viable approach to enhance its antimicrobial properties.

Anticancer Research and Molecular Mechanisms

Derivatives of this compound have emerged as promising candidates in anticancer research, with studies focusing on their ability to inhibit cancer cell growth and elucidate the underlying molecular pathways.

A key focus of anticancer drug discovery is the ability of a compound to halt the proliferation of cancer cells and induce programmed cell death, or apoptosis. nih.gov A resveratrol (B1683913) derivative incorporating the this compound moiety, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), has demonstrated potent cytotoxic effects against human non-small cell lung cancer (NSCLC) cell lines. nih.govresearchgate.net Research showed that SM-3 had a stronger cytotoxic effect compared to its parent compound, resveratrol. nih.gov It effectively reduced proliferation rates and colony formation in lung cancer cells. nih.gov Another derivative, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol, has shown weak activity in inhibiting T47D breast cancer cells. researchgate.net

Table 2: Cytotoxic Activity (IC₅₀) of this compound Derivatives

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

| Derivative | Cancer Cell Line | Cancer Type | IC₅₀ Value |

|---|---|---|---|

| 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) | A549 | Lung Cancer | 72.74 ± 0.13 µM |

| H292 | Lung Cancer | 67.66 ± 0.10 µM | |

| H460 | Lung Cancer | 43.24 ± 0.11 µM | |

| 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol | T47D | Breast Cancer | 353.038 µg/mL |

Source: Adapted from research data. researchgate.netnih.govresearchgate.net

Autophagy is a cellular process of degradation and recycling that can play a dual role in cancer. researchgate.net The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth and proliferation, and its inhibition can induce autophagy. nih.govnih.gov The mTOR signaling pathway is frequently overactivated in cancer, contributing to tumor development. nih.gov

The derivative SM-3 has been identified as a potent modulator of autophagy through the inhibition of the mTOR pathway. nih.gov Studies have shown that SM-3 induces autophagic cell death in lung cancer cells, evidenced by an increase in acidic vesicle formation and the conversion of the protein LC3BI to LC3BII, a key marker of autophagy. nih.gov Molecular modeling suggests that the methyl and methoxy (B1213986) groups on the SM-3 structure enhance its binding affinity and stability to the mTOR protein compared to resveratrol. nih.gov By targeting the upstream mTOR/pAkt pathway, SM-3 effectively triggers this cell death mechanism. nih.govresearchgate.net

Cancer stem cells (CSCs) are a subpopulation of tumor cells responsible for cancer initiation, progression, and resistance to therapy. nih.gov Targeting CSCs is a crucial strategy in cancer treatment. The mTOR pathway is essential for promoting the growth and proliferation of stem cells in cancer. nih.gov

The derivative SM-3 has demonstrated a significant inhibitory effect on the CSC population in lung cancer. nih.gov Treatment with SM-3 led to a marked reduction in the expression of key stem cell markers, including CD133, CD44, and ALDH1A1. nih.gov It also decreased the levels of stem cell transcription factors such as OCT4, NANOG, and SOX2. nih.gov Furthermore, SM-3 was effective in suppressing the formation of cancer spheroids and organoids, which are 3D culture models enriched with CSCs. nih.gov This suggests that by inhibiting the mTOR/pAkt pathway, SM-3 can effectively target and suppress the functionality of cancer stem cells. nih.gov

Selectivity Profiles in Human Cancer Cell Lines

No specific studies detailing the cytotoxic effects or selectivity profiles of this compound against human cancer cell lines were identified. Research on the anticancer properties of methoxyphenols typically focuses on other derivatives, and there is no available data to construct a selectivity profile for this particular compound.

Thioredoxin Reductase Inhibition Studies

There is no scientific literature available that investigates or establishes a link between this compound and the inhibition of the enzyme thioredoxin reductase. General research into thioredoxin reductase inhibitors does not mention this specific compound.

Antioxidant Properties and Reactive Oxygen Species Modulation

Radical Scavenging Mechanisms

While the antioxidant mechanisms of the broader class of 2-methoxyphenols (guaiacols) have been explored, involving mechanisms such as Hydrogen Atom Transfer (HAT), specific experimental data or theoretical calculations on the radical scavenging mechanisms of this compound are not available. Studies on guaiacol (B22219) itself suggest it is a potent scavenger of reactive oxygen radicals, but this data cannot be directly attributed to its 3-methyl derivative.

Quantitative Structure-Activity Relationship (QSAR) Studies of Antioxidant Capacity

No Quantitative Structure-Activity Relationship (QSAR) studies focusing on the antioxidant capacity of this compound could be located. While QSAR models have been developed for various phenolic antioxidants to predict their activity based on molecular structure, this compound has not been included in the datasets of published models.

Anti-Inflammatory Effects and Cyclooxygenase Inhibition Research

The potential anti-inflammatory properties of this compound, specifically concerning the inhibition of cyclooxygenase (COX) enzymes, have not been investigated in published research. Studies on other methoxyphenols have shown anti-inflammatory activity, but no such data exists for this compound.

Investigation of Repellent Properties

There is no available information in scientific or commercial literature to suggest that this compound has been investigated for or possesses repellent properties against insects or other organisms.

Insect Repellent Studies

Scientific literature dedicated specifically to the insect repellent properties of this compound is limited. However, the structural characteristics of this compound, namely the presence of hydroxyl and methoxy groups on a benzene (B151609) ring, are features commonly found in known insect repellents. Research on related phenolic compounds suggests that these functional groups can play a role in their repellent activity.

While direct studies are not available, the investigation of isomers and structurally similar molecules provides some context. For instance, compounds derived from wood smoke, which contains a variety of phenols, have been observed to possess insect-repelling properties. The efficacy of such compounds is often linked to their chemical structure, including the position and nature of substituents on the aromatic ring. The specific arrangement of the methoxy and methyl groups in this compound would theoretically influence its interaction with insect olfactory receptors, but dedicated research is required to establish its specific activity.

Mechanisms of Repellency

The precise mechanisms by which this compound might exert insect repellency have not been specifically elucidated due to a lack of targeted research. However, the general mechanisms of repellency for phenolic compounds involve interactions with the insect's olfactory system. Insects detect volatile chemical cues in their environment through olfactory sensory neurons, which house various olfactory receptors (ORs).

Repellent molecules are thought to act in several ways: they can activate ORs that trigger an avoidance response, or they can block the activation of ORs that are tuned to attractants, effectively masking the chemical signature of a host. The sense of smell in insects is a complex process involving ligand-binding membrane proteins encoded by large families of receptor genes. The shape, size, and electronic properties of a volatile molecule like this compound would determine its binding affinity for specific insect ORs, thereby dictating its potential as a repellent. Without empirical data from studies on this compound, its specific mode of action remains theoretical and based on the broader understanding of how phenolic compounds interact with insect chemosensory systems.

Potential Applications in Medicinal Chemistry via Derivatization

This compound serves as a potential scaffold for the synthesis of more complex molecules with possible applications in medicinal chemistry. While this specific compound is not widely cited as a starting material in pharmaceutical synthesis, its parent structure, guaiacol (2-methoxyphenol), is a well-established precursor in the development of various drugs. Guaiacol and its derivatives are utilized in the synthesis of expectorants, antiseptics, and local anesthetics. vinatiorganics.comwikipedia.orgvinatiorganics.com

The functional groups of this compound—the hydroxyl and methoxy groups, along with the methyl-substituted aromatic ring—offer reactive sites for chemical modification. Derivatization could involve reactions such as etherification, esterification, or electrophilic aromatic substitution to create a library of new compounds. These new chemical entities could then be screened for a variety of biological activities. For example, synthetic derivatives of guaiacol have been investigated as potential inhibitors of enzymes like myeloperoxidase, which is implicated in cardiovascular diseases. researchgate.net Furthermore, lignin-derived guaiacols are being explored as platform chemicals for the modular synthesis of pharmaceutically relevant nitrogen-containing heterocyclic compounds like tetrahydroquinolines. nih.gov

The potential for this compound in this field lies in its role as a building block. pubcompare.ai Its specific substitution pattern may offer advantages in synthesizing derivatives with unique three-dimensional structures, which could lead to novel pharmacological properties. However, it is important to note that this potential is largely inferred from research on analogous compounds, and dedicated studies on the derivatization of this compound for medicinal chemistry are not prevalent in the current body of scientific literature.

Advanced Analytical Methodologies in 2 Methoxy 3 Methylphenol Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the atomic and molecular properties of 2-methoxy-3-methylphenol by measuring the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum. The methoxy (B1213986) group (-OCH₃) protons characteristically present as a sharp singlet, while the methyl group (-CH₃) protons also produce a singlet, but at a slightly different chemical shift. The hydroxyl (-OH) proton gives rise to a broad singlet, the position of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the aromatic carbons are found in the downfield region, with those bonded to the oxygen atoms (C-O) appearing at the lowest field. The carbon of the methoxy group and the methyl group appear at characteristic upfield positions.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Proton | Chemical Shift (ppm) |

| Aromatic H | 6.7 - 7.0 (m) |

| Methoxy H | ~3.8 (s) |

| Methyl H | ~2.2 (s) |

| Hydroxyl H | Variable (br s) |

| Note: Predicted data based on typical chemical shifts for similar structures. Actual values may vary depending on solvent and experimental conditions. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands in the IR spectrum of this compound include:

A broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

Strong absorptions in the 2850-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations of the methyl and methoxy groups.

Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

A strong C-O stretching vibration for the ether linkage of the methoxy group typically appears in the 1200-1300 cm⁻¹ range, while the C-O stretching of the phenol (B47542) group is also found in this region.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Phenolic O-H | 3200-3600 (broad) |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-2960 |

| Aromatic C=C | 1450-1600 |

| C-O (ether and phenol) | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For aromatic compounds like this compound, the presence of the benzene ring gives rise to characteristic absorption bands in the ultraviolet region. The position and intensity of these absorptions can be influenced by the nature and position of the substituents on the ring. The UV spectrum of this compound is expected to show absorption maxima (λmax) typical for substituted phenols. The addition of a base to a solution of a phenol can cause a bathochromic (red) shift in the UV spectrum, which is a useful diagnostic tool. youtube.com

Mass Spectrometry (MS) Applications (e.g., GC-MS, LC-MS, UPLC-MS) for Identification and Purity Assessment

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for the identification and purity assessment of this compound in complex mixtures.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (138.16 g/mol ). sielc.com The fragmentation pattern provides a unique fingerprint of the molecule. Common fragmentation pathways for phenols and methoxy-substituted aromatics involve the loss of a methyl group (M-15) or a formyl group (M-29).

GC-MS Analysis: Gas Chromatography-Mass Spectrometry is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component as it elutes. The NIST WebBook and PubChem databases provide mass spectral data for this compound, showing a base peak at m/z 123 and a significant peak for the molecular ion at m/z 138. sielc.comscirp.orgnih.govnist.gov

| Ion | m/z | Relative Intensity |

| [M]⁺ | 138 | High |

| [M-CH₃]⁺ | 123 | Base Peak |

| [M-CHO]⁺ | 109 | Moderate |

| [C₆H₅O]⁺ | 93 | Moderate |

| [C₆H₅]⁺ | 77 | Moderate |

| Data obtained from NIST and PubChem GC-MS data. sielc.comscirp.orgnih.govnist.gov |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various matrices.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of phenolic compounds. A reverse-phase HPLC method can be employed for the analysis of this compound. youtube.comsielc.com In this approach, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical HPLC method for this compound might involve a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid such as phosphoric acid or formic acid to improve peak shape and resolution. youtube.comsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns (typically <2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. UPLC methods are particularly advantageous for high-throughput analysis. The same principles of reverse-phase chromatography used in HPLC are applicable to UPLC for the analysis of this compound, often with adjustments to the flow rate and gradient profile to take advantage of the smaller particle size. youtube.comsielc.com

Gas Chromatography (GC) and Comprehensive GC (GCxGC) for Volatile Compound Profiling

Gas Chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for profiling substances like this compound. In a typical GC analysis, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). Compounds are identified based on their retention time—the time it takes to travel through the column. For enhanced identification, GC is frequently coupled with Mass Spectrometry (GC-MS), which provides detailed mass spectra of the eluting compounds. The mass spectrum of this compound, for instance, shows characteristic fragmentation patterns, with a primary peak (m/z) at 123 and a molecular ion peak at 138, aiding in its unambiguous identification nih.govnist.gov. GC-MS methods have been extensively used to quantify volatile phenols in complex matrices such as alcoholic beverages acs.org.

To overcome the limitations of single-column GC in analyzing highly complex samples where co-elution of compounds is common, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power chemistry-matters.com. This advanced technique utilizes two columns with different stationary phase chemistries connected by a modulator chemistry-matters.com. The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them onto the second, shorter column for a rapid, secondary separation. The result is a two-dimensional chromatogram, or "contour plot," where compounds are separated based on volatility in the first dimension and polarity in the second mosh-moah.de. This structured separation allows for the detailed fingerprinting of complex mixtures and the resolution of analytes from matrix interferences, which is particularly beneficial for both targeted and non-targeted analysis chemistry-matters.comgcms.cz. The superior resolving power of GCxGC allows for the use of more economical detectors like the Flame Ionization Detector (FID) while still achieving accurate quantification, proving its utility in diverse applications from environmental forensics to metabolomics chemistry-matters.comgcms.czfmach.it.

Table 1: GC-MS Data for this compound This table is interactive. You can sort and filter the data.

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 18102-31-3 | nist.gov |

| Molecular Formula | C₈H₁₀O₂ | nist.gov |

| Molecular Weight | 138.16 g/mol | nist.gov |

| Kovats Retention Index (Semi-standard non-polar) | 1178.9 | nih.gov |

| m/z Top Peak | 123 | nih.gov |

| m/z 2nd Highest Peak | 138 | nih.gov |

| m/z 3rd Highest Peak | 77 | nih.gov |

X-ray Diffraction (XRD) and Crystallographic Analysis of Related Compounds

For example, the crystallographic study of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol, a Schiff base derived from a vanillin-related compound, revealed an orthorhombic crystal system with the space group P2₁2₁2₁ amazonaws.com. The analysis detailed the unit cell parameters and confirmed the E-stereoisomer configuration of the molecule amazonaws.com. Another related compound, 2-methoxy-3-nitrophenol, was found to crystallize in the monoclinic space group P2₁/n, with its structure stabilized by hydrogen bonds and π–π stacking interactions researchgate.net. These studies on analogous molecules demonstrate how XRD analysis elucidates the precise three-dimensional structure and packing of substituted methoxyphenols, which are crucial for understanding their physical properties and structure-activity relationships.

Table 2: Crystallographic Data for Compounds Related to this compound This table is interactive. You can sort and filter the data.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol | Orthorhombic | P2₁2₁2₁ | a = 11.7570 Å, b = 10.0711 Å, c = 23.4478 Å | amazonaws.com |

| 2-methoxy-3-nitrophenol | Monoclinic | P2₁/n | a = 3.9613 Å, b = 13.1337 Å, c = 14.1287 Å | researchgate.net |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Stability Studies

Thermal analysis techniques are essential for evaluating the stability and decomposition behavior of chemical compounds. Thermogravimetric Analysis (TGA) is a primary method used for these studies, where the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled heating program in a specific atmosphere mdpi.comncsu.edu. The resulting TGA curve provides data on decomposition temperatures, residual mass, and the kinetics of degradation.

Studies on the pyrolysis of methoxyphenols have shown that the initial decomposition step involves the loss of a methyl radical from the methoxy group (HOC₆H₄OCH₃ → HOC₆H₄O• + •CH₃) acs.orgnrel.gov. This is followed by further reactions, such as decarbonylation of the resulting phenoxy radical to form a hydroxycyclopentadienyl radical acs.orgnrel.gov. The presence of the methoxy group has been reported to potentially accelerate thermal degradation in some molecular structures researchgate.net. TGA, often coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), allows researchers to identify endothermic and exothermic events associated with phase transitions and decomposition. By conducting TGA experiments at multiple heating rates, kinetic parameters like activation energy can be calculated using methods such as the Kissinger or Flynn-Wall-Ozawa models, providing a quantitative assessment of the thermal stability of compounds like this compound ncsu.edu.

Table 3: Decomposition Products of Methoxyphenol Pyrolysis This table is interactive. You can sort and filter the data.

| Precursor Radical | Decomposition Product(s) | Analytical Technique | Reference |

|---|---|---|---|

| HOC₆H₄O• | Hydroxycyclopentadienyl radical (C₅H₄OH•) | PIMS, Matrix Isolation IR | acs.orgnrel.gov |

| C₅H₄OH• | Cyclopentadienone (C₅H₄=O) | PIMS, Matrix Isolation IR | acs.orgnrel.gov |

Bioanalytical Assay Development for Biological Activity Assessment

Evaluating the biological activity of this compound and related compounds requires the development and application of specific bioanalytical assays. These assays are designed to measure a particular biological response, such as antioxidant capacity, cytotoxicity, or enzyme inhibition. The development of these methods is crucial for understanding the potential therapeutic or toxicological properties of a compound.

For assessing antioxidant activity, several assays are commonly employed. The 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay is a widely used method where the ability of a compound to donate a hydrogen atom and quench the stable DPPH radical is measured spectrophotometrically nih.govjosai.ac.jpatlantis-press.com. The result is often expressed as an EC₅₀ or IC₅₀ value, representing the concentration required to scavenge 50% of the radicals atlantis-press.com. Another method is the induction period method, which determines the anti-peroxy radical activity by monitoring the inhibition of polymerization of a monomer like methyl methacrylate (B99206) (MMA) nih.govjosai.ac.jpnih.gov.

To assess cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used nih.govjosai.ac.jp. This colorimetric assay measures the metabolic activity of cells, where viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The 50% cytotoxic concentration (CC₅₀) can then be determined nih.govjosai.ac.jp. These quantitative structure-activity relationship (QSAR) studies, which correlate chemical structure with biological activity, rely heavily on data generated from such robust bioanalytical assays to predict the efficacy and mechanisms of action of novel compounds nih.govjosai.ac.jpresearchgate.net.